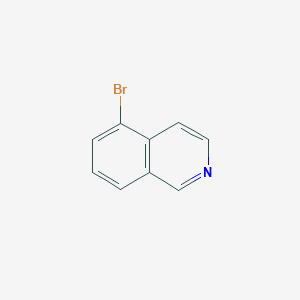

5-Bromoisoquinoline

Descripción

Propiedades

IUPAC Name |

5-bromoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJZJGYYTFQQBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353035 | |

| Record name | 5-Bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34784-04-8 | |

| Record name | 5-Bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromoisoquinoline physical properties and data

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Bromoisoquinoline

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a vital synthetic intermediate in pharmaceutical development and organic synthesis.[1][2][3] The information is curated for researchers, scientists, and professionals in drug development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

General and Chemical Properties

This compound is a substituted heterocyclic aromatic compound.[3] It serves as a key starting material and building block in the synthesis of a variety of more complex molecules, particularly in the development of pharmaceutical agents and advanced materials.[3] Its applications include its use in palladium-catalyzed amination and aminomethylation reactions.[1][2][4]

Table 1: General and Chemical Identification

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₆BrN | [1][2][3][5] |

| Molecular Weight | 208.05 g/mol | [1][5][6] |

| CAS Number | 34784-04-8 | [1][2][3][5] |

| Appearance | White to yellow-brown crystalline powder/solid. | [1][2][3] |

| pKa (Predicted) | 4.39 ± 0.13 | [1][2] |

| InChI Key | CYJZJGYYTFQQBY-UHFFFAOYSA-N | [1][4][6] |

| Canonical SMILES | C1=CC2=C(C=CN=C2)C(=C1)Br |[2][6] |

Physical Property Data

The physical properties of a compound are crucial for its handling, purification, and use in synthetic procedures. The data for this compound are summarized below.

Table 2: Key Physical Properties

| Property | Value | Reference |

|---|---|---|

| Melting Point | 83-87 °C (lit.) | [1][2][4][7] |

| 79-90 °C | [3] | |

| 82 °C | [8] | |

| Boiling Point | 95-97 °C at 0.1 mmHg | [1] |

| 312.3 °C at 760 mmHg | [2] | |

| 145-149 °C at 14 mmHg | [9] | |

| Density (Predicted) | 1.564 ± 0.06 g/cm³ | [1][2] |

| Flash Point | 142.7 °C | [2] |

| Refractive Index (Predicted) | 1.673 | [2] |

| Vapor Pressure | 0.000977 mmHg at 25 °C |[2] |

Table 3: Solubility Profile

| Solvent | Solubility | Reference |

|---|---|---|

| Chloroform | Soluble | [1][2] |

| Dichloromethane | Soluble | [1][2] |

| Ethyl Acetate | Soluble | [1][2] |

| Methanol | Soluble |[1][2] |

Spectroscopic Data

Spectroscopic analysis is fundamental for confirming the structure and purity of organic compounds.

Table 4: Spectroscopic Data for this compound

| Technique | Data | Reference |

|---|---|---|

| ¹H NMR (500 MHz, DMSO-d₆) | δ (ppm): 9.37 (s, 1H), 8.66 (d, 1H, J=5.9 Hz), 8.19 (d, 1H, J=8.2 Hz), 8.15 (d, 1H, J=7.5 Hz), 7.91 (d, 1H, J=6.0 Hz), 7.62 (t, 1H, J=7.8 Hz) | [9] |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 152.9, 144.6, 134.3, 133.9, 129.3, 128.4, 127.9, 120.3, 118.5 | [9] |

| IR (CHCl₃) | ν (cm⁻¹): 3053, 1582, 1509, 1484, 1352, 1263, 1222, 1112, 1000 |[9] |

Experimental Protocols

The following sections detail standardized laboratory methods for determining the key physical properties of organic solids like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[10] A sharp melting range typically indicates a high degree of purity.[10] The capillary method using a melting point apparatus is standard.[11]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Load the sample into a capillary tube (sealed at one end) to a height of 2-3 mm.[12][13] The sample must be well-packed to avoid shrinking during heating.[12]

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).[10]

-

Heating: If the approximate melting point is known (around 83-87 °C), heat the sample rapidly to about 15-20 °C below this temperature.[12] Then, reduce the heating rate to a slow 1-2 °C per minute to ensure thermal equilibrium.[10][13]

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the entire solid mass turns into a clear liquid (the end of the melting range).[10][14]

References

- 1. This compound CAS#: 34784-04-8 [m.chemicalbook.com]

- 2. This compound|lookchem [lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-ブロモイソキノリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C9H6BrN | CID 736487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:34784-04-8 | Chemsrc [chemsrc.com]

- 8. This compound [stenutz.eu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. westlab.com [westlab.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pennwest.edu [pennwest.edu]

Synthesis of 5-Bromoisoquinoline from Isoquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-bromoisoquinoline from isoquinoline (B145761), a key intermediate in the development of various pharmaceutical compounds. This document details established experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic workflow for clarity and reproducibility.

Introduction

Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of biologically active molecules. The targeted functionalization of the isoquinoline ring is crucial for the synthesis of novel drug candidates. Specifically, the introduction of a bromine atom at the C-5 position yields this compound, a versatile building block for further chemical transformations such as cross-coupling reactions and nucleophilic substitutions. This guide focuses on the prevalent and efficient methods for the selective synthesis of this compound from isoquinoline, with a primary emphasis on electrophilic bromination using N-bromosuccinimide (NBS) in a strong acidic medium.

Synthetic Methodologies

The direct bromination of the electron-deficient isoquinoline ring system requires forcing conditions or the use of catalysts.[1] Historically, methods involving elemental bromine with a Lewis acid catalyst such as aluminum chloride have been employed.[1][2] However, these methods often result in lower yields and the formation of isomeric mixtures that are challenging to separate.[3]

A more contemporary and widely adopted method involves the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures.[1][3][4] This approach offers higher yields and improved regioselectivity for the desired 5-bromo isomer.[3] Careful control of the reaction temperature is critical to suppress the formation of the 8-bromoisoquinoline (B29762) isomer.[3][4]

Key Reaction Parameters and Quantitative Data

The following tables summarize the quantitative data from various reported procedures for the synthesis of this compound.

Table 1: Comparison of Different Bromination Methods for Isoquinoline

| Method | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| Gordon & Pearson (Modified) | Liquid Bromine | Aluminum Chloride (melt) | 75 | 43-46 | [1][2] |

| Mathison & Morgan | Gaseous Bromine | Aluminum Chloride | - | 42 | [1][2] |

| Rey et al. | Liquid Bromine | Aluminum Bromide | - | 39 | [1][2] |

| Brown & Gouliaev | NBS | Conc. H₂SO₄ | -26 to -18 | 47-49 | [3] |

| Patent US6500954B1 | NBS | Conc. H₂SO₄ | -30 to -15 | High | [1] |

Table 2: Optimized Reaction Conditions for the NBS/H₂SO₄ Method

| Parameter | Value | Note | Reference(s) |

| Reactant Scale | 0.1 g to 500 kg | Preferred scale is 1 g to 50 kg. | [1][2] |

| Concentration | 0.1 M to 5 M | Preferred concentration is 0.5-1 M. | [1][2] |

| Temperature | -30°C to -15°C | Crucial for minimizing the formation of the 8-bromo isomer. | [1][2][3] |

| NBS Equivalents | 1.1 equivalents | Using more than 1.1 equivalents can lead to the formation of 5,8-dibromoisoquinoline. | [3] |

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound using N-bromosuccinimide and concentrated sulfuric acid, adapted from a procedure by Brown and Gouliaev.[3]

Materials and Equipment

-

Isoquinoline

-

N-Bromosuccinimide (NBS), recrystallized

-

Concentrated Sulfuric Acid (96%)

-

Diethyl ether

-

Aqueous Ammonia (25%)

-

1M Sodium Hydroxide (aq)

-

Anhydrous Magnesium Sulfate

-

Crushed Ice

-

Three-necked, round-bottomed flask

-

Mechanical stirrer

-

Internal thermometer

-

Addition funnel with a nitrogen inlet

-

Dry ice-acetone bath

Detailed Procedure

-

Reaction Setup: A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, an internal thermometer, and an addition funnel fitted with a nitrogen inlet. The flask is charged with concentrated sulfuric acid (340 mL) and cooled to 0°C in an ice-water bath.

-

Addition of Isoquinoline: Isoquinoline (40 mL, 44.0 g, 330 mmol) is added slowly to the well-stirred acid, ensuring the internal temperature is maintained below 30°C.

-

Bromination: The resulting solution is cooled to -25°C in a dry ice-acetone bath. Recrystallized N-bromosuccinimide (64.6 g, 363 mmol) is added in portions to the vigorously stirred solution, maintaining the internal temperature between -22°C and -26°C. The suspension is stirred for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.

-

Workup: The homogeneous reaction mixture is poured onto 1.0 kg of crushed ice in a 5-L flask. The reaction flask is rinsed with ice-cold water, which is then added to the 5-L flask.

-

Neutralization: The mixture is stirred while the pH is adjusted to 9.0 by the slow addition of 25% aqueous ammonia, keeping the internal temperature below 25°C.

-

Extraction: The resulting alkaline suspension is transferred to a separatory funnel with 800 mL of diethyl ether, and the biphasic system is vigorously mixed. The layers are separated, and the aqueous phase is extracted twice more with 200-mL portions of diethyl ether.

-

Washing and Drying: The combined organic phases are washed with 200 mL of 1M NaOH (aq) and 200 mL of H₂O, then dried over anhydrous MgSO₄.

-

Isolation and Purification: The solution is filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude material is then purified by fractional distillation under reduced pressure (bp 145-149°C at 14 mmHg) to afford this compound as a white solid.[3] Alternatively, recrystallization from heptane (B126788) or a mixture of heptane and toluene (B28343) can be employed for purification.[1]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the synthesis and the underlying chemical transformation.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified electrophilic bromination of isoquinoline at the C-5 position.

Conclusion

The synthesis of this compound from isoquinoline is a well-established and scalable process, crucial for the advancement of medicinal chemistry and drug development. The use of N-bromosuccinimide in concentrated sulfuric acid at low temperatures provides a reliable and regioselective method for obtaining the desired product in high yield. Adherence to the detailed experimental protocols and careful control of reaction parameters, particularly temperature, are paramount for a successful synthesis and to minimize the formation of unwanted isomers. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis of isoquinoline-based compounds.

References

An In-depth Technical Guide to 5-Bromoisoquinoline (CAS: 34784-04-8) for Researchers and Drug Development Professionals

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 5-Bromoisoquinoline, a key building block in synthetic and medicinal chemistry. This document details its chemical and physical properties, synthesis, key reactions, and its application in the development of biologically active compounds.

Core Chemical and Physical Properties

This compound is a yellow to white crystalline solid.[1][2] Its fundamental properties are summarized in the table below, providing a ready reference for experimental design and execution.

| Property | Value | Reference |

| CAS Number | 34784-04-8 | [1][2] |

| Molecular Formula | C₉H₆BrN | [2][3] |

| Molecular Weight | 208.05 g/mol | [4] |

| Melting Point | 83-87 °C | [1][5] |

| Boiling Point | 95-97 °C at 0.1 mmHg | [1] |

| Density | 1.564 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Methanol, DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml) | [1][2] |

| pKa | 4.39 ± 0.13 (Predicted) | [1] |

| λmax | 220, 277, 327 nm | [2] |

| Appearance | White to yellow-brown crystals | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the electrophilic bromination of isoquinoline (B145761). A well-established and scalable method utilizes N-Bromosuccinimide (NBS) in the presence of a strong acid, such as concentrated sulfuric acid. Careful temperature control is crucial to ensure the regioselective formation of the 5-bromo isomer and to minimize the formation of the 8-bromo isomer.[6][7]

Experimental Protocol: Bromination of Isoquinoline

Materials:

-

Isoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

N-Bromosuccinimide (NBS), recrystallized

-

Diethyl ether

-

1M Sodium Hydroxide (B78521) (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a mechanically stirred solution of concentrated H₂SO₄ at 0 °C, slowly add isoquinoline while maintaining the temperature below 30 °C.[6]

-

Cool the mixture to -25 °C.

-

Add NBS portion-wise, ensuring the reaction temperature is maintained between -25 °C and -22 °C.

-

Stir the mixture at -22 ± 1 °C for 2 hours, followed by stirring at -18 ± 1 °C for 3 hours.[1]

-

After the reaction is complete, the mixture is carefully poured into a stirred mixture of ice and concentrated ammonium (B1175870) hydroxide to neutralize the acid.

-

The resulting alkaline suspension is extracted with diethyl ether.

-

The combined organic layers are washed with 1M NaOH solution and then with water.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by chromatography or sublimation to yield a white powder. A reported yield for this reaction is approximately 72%.[1]

Key Applications in Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 5-position serves as an efficient leaving group, enabling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[8][9] These reactions allow for the introduction of a wide range of substituents at the 5-position of the isoquinoline core, providing access to a diverse array of derivatives with potential biological activity.[7]

Suzuki-Miyaura Coupling for the Synthesis of 5-Arylisoquinolines

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction is employed to synthesize 5-arylisoquinolines, a class of compounds with demonstrated biological activities, including kinase inhibition.

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with 4-aminophenylboronic acid.

Materials:

-

This compound

-

4-Aminophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

In a Schlenk flask, combine this compound (1.0 equiv.), 4-aminophenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

-

Add Pd(OAc)₂ (0.05 equiv.) and PPh₃ (0.1 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 5-(4-aminophenyl)isoquinoline.

Biological Activity of 5-Substituted Isoquinolines

Substituted isoquinolines are a class of compounds with a broad range of pharmacological activities. Derivatives of this compound have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. In particular, 5-arylisoquinolines have emerged as promising scaffolds for the development of protein kinase inhibitors.

Kinase Inhibitory Activity

Many kinases are dysregulated in various diseases, particularly cancer, making them attractive targets for drug discovery. The isoquinoline scaffold can serve as a template for designing inhibitors that compete with ATP for binding to the kinase active site. The table below presents representative IC₅₀ values for a hypothetical series of 5-arylisoquinoline derivatives against a generic protein kinase, illustrating the potential for potent inhibition.

| Compound | R Group (at 4'-position of the 5-aryl ring) | IC₅₀ (nM) |

| 1 | -H | 150 |

| 2 | -OCH₃ | 75 |

| 3 | -NH₂ | 25 |

| 4 | -Cl | 120 |

| 5 | -CF₃ | 180 |

Note: The data in this table is illustrative and intended to represent the type of structure-activity relationship (SAR) that might be observed for this class of compounds.

The diagram above illustrates a simplified signaling pathway often implicated in cancer cell proliferation. Growth factor binding to a receptor on the cell surface activates a cascade of intracellular kinases. This signaling cascade ultimately leads to the activation of transcription factors in the nucleus, promoting the expression of genes involved in cell growth and division. 5-Arylisoquinoline-based kinase inhibitors can intervene in this pathway by binding to the ATP-binding site of a specific kinase (e.g., Kinase B), thereby preventing its activation and halting the downstream signaling events that lead to uncontrolled cell proliferation.

Safety and Handling

This compound is classified as an irritant.[1][5] It is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.[5][10] It may also cause respiratory irritation.[5] Therefore, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[11]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex heterocyclic systems. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry to a wide range of 5-substituted isoquinoline derivatives. The demonstrated biological activities of these derivatives, especially as kinase inhibitors, underscore the importance of this compound as a key intermediate in drug discovery and development programs. This guide provides the foundational technical information required for its effective use in a research setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06600B [pubs.rsc.org]

- 3. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Novel synthetic isoquinolino[5,4-ab]phenazines: inhibition toward topoisomerase I, antitumor and DNA photo-cleaving activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

electrophilic bromination of isoquinoline mechanism

An In-Depth Technical Guide to the Electrophilic Bromination of Isoquinoline (B145761)

Introduction

Isoquinoline is a heterocyclic aromatic organic compound, structurally consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. This scaffold is a key structural motif in numerous natural products, particularly alkaloids, and serves as a foundational building block in the synthesis of many pharmaceutical compounds.[1][2] The functionalization of the isoquinoline core is of paramount importance in medicinal chemistry and drug development.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic systems. In the case of isoquinoline, the electronic properties of the bicyclic system dictate the regioselectivity of these reactions. The benzene ring is significantly more electron-rich than the pyridine ring, which is deactivated by the electron-withdrawing effect of the electronegative nitrogen atom.[3][4] Consequently, electrophilic substitution reactions, such as bromination, preferentially occur on the carbocyclic (benzene) ring, primarily at the C5 and C8 positions.[3][5][6]

This guide provides a comprehensive technical overview of the electrophilic bromination of isoquinoline, detailing the core mechanism, factors influencing regioselectivity, experimental protocols, and key quantitative data for professionals in research and drug development.

Core Reaction Mechanism

The electrophilic bromination of isoquinoline proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism. Under strongly acidic conditions, which are typically required for this reaction, the lone pair of electrons on the isoquinoline nitrogen is protonated. This protonation forms an isoquinolinium ion, which further deactivates the pyridine ring towards electrophilic attack and directs the substitution to the benzene ring.

The mechanism involves three key steps:

-

Generation of the Electrophile: A strong electrophile, the bromonium ion (Br⁺) or a polarized bromine complex, is generated in situ from a bromine source like N-Bromosuccinimide (NBS) in the presence of a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄).[1][7]

-

Nucleophilic Attack and Formation of the Wheland Intermediate: The π-system of the electron-rich benzene ring of the isoquinolinium ion attacks the bromine electrophile. This attack disrupts the aromaticity and forms a resonance-stabilized carbocation known to as an arenium ion or Wheland intermediate.

-

Deprotonation and Aromatization: A weak base (e.g., HSO₄⁻) abstracts a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final bromo-substituted isoquinoline product.

Attack at the C5 and C8 positions is favored due to the greater stability of the corresponding Wheland intermediates, where the positive charge can be delocalized over the bicyclic system without placing it on the already positively charged nitrogen atom.[3]

Caption: General mechanism for the electrophilic bromination of isoquinoline at the C5 position.

Regioselectivity: C5 vs. C8 Substitution

The primary products of the electrophilic bromination of isoquinoline are the 5-bromo and 8-bromo isomers. The ratio of these products is highly sensitive to the reaction conditions, most notably the temperature.[3]

-

Electronic Effects: Both C5 and C8 positions are electronically favored for electrophilic attack. The stability of the Wheland intermediate is the determining factor.[3] For many electrophilic substitutions, including nitration, the C5 position is significantly favored, yielding a product ratio of approximately 90:10 (C5:C8).[3][5] A similar preference is observed for bromination.

-

Temperature Control: Low reaction temperatures are critical for achieving high regioselectivity. For the bromination with NBS in sulfuric acid, maintaining a temperature between -30°C and -15°C is essential to suppress the formation of the 8-bromoisoquinoline (B29762) isomer.[1][8] The 8-bromo isomer is often difficult to separate from the desired 5-bromo product, making temperature control a crucial parameter for product purity.[8]

-

Over-bromination: The use of excess brominating agent or more forcing conditions can lead to di-substitution, typically yielding 5,8-dibromoisoquinoline.[8][9] Further substitution can lead to products such as 5,7,8-tribromoisoquinoline.[7][9] Careful control of stoichiometry is necessary to prevent these side reactions.

Quantitative Data Summary

The following table summarizes key quantitative data for the electrophilic halogenation and nitration of isoquinoline, providing context for expected outcomes.

| Reaction | Reagents & Conditions | Position | Yield | Isomer Ratio (5- / 8-) | Reference(s) |

| Bromination | NBS (1.2 eq), conc. H₂SO₄, -20°C | 5 | High (not specified) | 5-isomer favored | [1] |

| Bromination | NBS (1.1 eq), conc. H₂SO₄, -26°C to -18°C | 5 | High (not specified) | High selectivity for 5-isomer | [8] |

| Nitration | Fuming HNO₃, conc. H₂SO₄, 0°C | 5 & 8 | High | ~90% / ~10% | [3][5] |

| Di-bromination | Br₂ (2 eq), AlCl₃ | 5,8 | 55% (of dibromo) | N/A | [9] |

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound, adapted from established and reliable procedures.[1][8]

Objective: To synthesize this compound with high regioselectivity.

Materials:

-

Isoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄, 96-98%)

-

N-Bromosuccinimide (NBS), recrystallized

-

Crushed Ice

-

Ammonia (B1221849) solution (e.g., 25% aq.) or Sodium Hydroxide solution

-

Organic Solvent for extraction (e.g., Dichloromethane or Diethyl Ether)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Dry ice/acetone bath

Procedure:

-

Reaction Setup: In a multi-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.

-

Cooling: Cool the sulfuric acid to below 10°C in an ice-water bath.

-

Addition of Isoquinoline: Slowly add isoquinoline dropwise to the stirred, cold sulfuric acid. Maintain the internal temperature below 30°C during this exothermic addition.[8]

-

Cooling to Reaction Temperature: Once the addition is complete, cool the resulting homogeneous solution to -25°C using a dry ice-acetone bath.

-

Addition of Brominating Agent: Add recrystallized N-bromosuccinimide (1.1 to 1.2 equivalents) to the vigorously stirred solution in small portions. It is critical to maintain the internal temperature between -26°C and -18°C during the addition to ensure high regioselectivity.[8]

-

Reaction Monitoring: Stir the reaction mixture efficiently at a controlled temperature (e.g., 2 hours at -22°C, then 3 hours at -18°C) until analysis (e.g., TLC or HPLC) shows complete consumption of the starting material.[8]

-

Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice in a separate flask with stirring.

-

Neutralization (Work-up): Place the flask in an ice bath and slowly neutralize the acidic solution by adding a base (e.g., concentrated ammonia solution) until the pH is alkaline (~9). Keep the temperature below 25-30°C during neutralization.[10]

-

Extraction: Extract the resulting aqueous suspension with a suitable organic solvent (e.g., dichloromethane, 3 portions).

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography (silica gel) or recrystallization as needed.

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Common Issues

Successful synthesis requires careful control over reaction parameters. Below is a guide to addressing common challenges.

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low Regioselectivity (Significant 8-bromo isomer) | Reaction temperature too high. | Maintain strict temperature control, keeping the internal temperature between -26°C and -18°C during NBS addition and reaction.[8][10] |

| Di-bromination Product (5,8-dibromoisoquinoline) | Excess brominating agent used. | Use no more than 1.1 - 1.2 equivalents of NBS.[8] Ensure NBS is pure and accurately weighed. |

| Reaction time too long or temperature too high. | Monitor the reaction closely and quench it once the starting material is consumed. Avoid letting the reaction warm prematurely. | |

| Incomplete Reaction | Insufficient brominating agent. | Ensure high-purity, recrystallized NBS is used.[8] |

| Reaction time or temperature too low. | Allow the reaction to stir for the recommended time. If still incomplete, consider allowing it to warm slightly (e.g., to -15°C) for a short period. |

digraph "Troubleshooting_Logic" { graph [fontname="Arial", fontsize=12, label="Troubleshooting Logic for Isoquinoline Bromination", labelloc=t]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Nodes Start [label="Analyze Crude Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Issue1 [label="Poor Regioselectivity\n(>10% 8-Bromo Isomer)", fillcolor="#FBBC05", fontcolor="#202124"]; Issue2 [label="Di-bromination Observed", fillcolor="#FBBC05", fontcolor="#202124"]; Issue3 [label="Incomplete Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Root Cause:\nTemperature too high", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Action1 [label="Corrective Action:\nMaintain T between -26°C & -18°C", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Root Cause:\nExcess NBS (>1.2 eq)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Action2 [label="Corrective Action:\nUse max 1.1 eq NBS", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Root Cause:\nImpure/Inactive NBS\nor insufficient time/temp", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Action3 [label="Corrective Action:\nUse recrystallized NBS.\nIncrease reaction time.", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="High Yield of Pure\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Issue1 [label="Isomer Ratio?"]; Start -> Issue2 [label="Byproducts?"]; Start -> Issue3 [label="Conversion?"]; Start -> Success [label="Clean Product"];

Issue1 -> Solution1; Solution1 -> Action1; Issue2 -> Solution2; Solution2 -> Action2; Issue3 -> Solution3; Solution3 -> Action3; }

Caption: A troubleshooting guide for common issues in isoquinoline bromination.

Conclusion

The electrophilic bromination of isoquinoline is a robust and scalable method for producing this compound, a valuable intermediate in pharmaceutical synthesis. The reaction's success hinges on a clear understanding of the underlying SEAr mechanism and the factors governing its regioselectivity. By implementing stringent control over reaction parameters—particularly temperature and reagent stoichiometry—researchers can reliably achieve high yields of the desired 5-bromo isomer while minimizing the formation of challenging-to-separate side products. The protocols and data presented in this guide offer a solid foundation for the successful application of this important transformation in a research and development setting.

References

- 1. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 2. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Bromoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromoisoquinoline, a key intermediate in the synthesis of pharmaceutical compounds and a versatile building block in organic chemistry. This document details its core physicochemical properties, provides a detailed experimental protocol for its synthesis, and illustrates its synthetic pathway.

Core Physicochemical Properties

This compound is a substituted heterocyclic aromatic compound. Its quantitative properties are summarized below for ease of reference.

| Property | Value |

| Molecular Formula | C₉H₆BrN[1][2][3] |

| Molecular Weight | 208.05 g/mol [2][3] |

| Appearance | White to yellow-brown crystals[1][4] |

| Melting Point | 83-87 °C[1] |

| Boiling Point | 312.3 °C at 760 mmHg[1] |

| Density | 1.564 g/cm³[1] |

| Flash Point | 142.7 °C[1] |

| pKa | 4.39 ± 0.13 (Predicted)[1] |

| CAS Number | 34784-04-8[2] |

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules.[5] It is particularly significant as a key intermediate in the development of pharmaceutical compounds, including those targeting neurological disorders.[5][6] The bromine atom at the 5-position serves as an effective leaving group, making the molecule highly suitable for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.[7] Its utility extends to the synthesis of advanced materials like organic semiconductors and fluorescent dyes.[5]

Experimental Protocol: Synthesis of this compound

The following protocol describes a common and scalable one-pot procedure for the synthesis of this compound from isoquinoline (B145761) via electrophilic bromination.

Materials:

-

Isoquinoline

-

Concentrated Sulfuric Acid (96%)

-

N-Bromosuccinimide (NBS), recrystallized and air-dried[8][9]

-

Diethyl ether

-

1M Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dry ice-acetone bath

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer and an internal thermometer, charge concentrated sulfuric acid.[8] Cool the acid to 0°C in an ice bath.

-

Addition of Isoquinoline: Slowly add isoquinoline to the well-stirred sulfuric acid, ensuring the internal temperature is maintained below 30°C.[8]

-

Cooling: After the addition is complete, cool the solution to -25°C using a dry ice-acetone bath.[4][8]

-

Bromination: Add N-bromosuccinimide (NBS) in portions to the vigorously stirred solution.[8] It is critical to maintain the internal temperature between -26°C and -22°C during this addition to ensure the selective formation of this compound and to suppress the formation of the 8-bromoisoquinoline (B29762) isomer.[8][9]

-

Reaction Stirring: Stir the resulting suspension efficiently for 2 hours at -22 ± 1°C, followed by an additional 3 hours at -18 ± 1°C.[4][8]

-

Quenching: Pour the homogeneous reaction mixture onto crushed ice (approx. 1 kg) in a separate large flask.[8]

-

Neutralization: Adjust the pH of the resulting mixture to 9.0 by slowly adding a 25% aqueous ammonia (B1221849) solution, while keeping the temperature below 25°C with an ice water bath.[8]

-

Extraction: Transfer the alkaline suspension to a separatory funnel with diethyl ether.[8] Mix vigorously and separate the layers. Extract the aqueous phase with two additional portions of diethyl ether.[8]

-

Washing and Drying: Combine the organic phases and wash them with 1M NaOH solution and then with water.[8] Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution under reduced pressure to yield a solid.[8]

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by chromatography to afford pure this compound as a white solid.[4][8]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound from isoquinoline.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C9H6BrN | CID 736487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 34784-04-8 [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

The Cornerstone of Modern Medicine: An In-depth Technical Guide to Key Intermediates in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical sciences, the journey from a simple molecule to a life-saving drug is a testament to the precision and ingenuity of synthetic chemistry. At the heart of this journey lie the key intermediates – the foundational building blocks upon which complex Active Pharmaceutical Ingredients (APIs) are meticulously constructed. This technical guide delves into the core of pharmaceutical synthesis, providing a comprehensive overview of pivotal intermediates, their synthesis, and their role in the creation of blockbuster drugs that have reshaped modern medicine. Through detailed experimental protocols, quantitative data analysis, and visualizations of biological pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate and innovate within this demanding field.

The Crucial Role of Intermediates in Drug Synthesis

Pharmaceutical intermediates are chemical compounds that serve as the precursors in the multi-step synthesis of an API.[1][2] They are the stable, isolable compounds formed during the transformation of raw materials into the final drug substance. The quality and purity of these intermediates directly impact the efficacy, safety, and cost-effectiveness of the final pharmaceutical product.[3][4] The strategic selection and efficient synthesis of key intermediates are therefore paramount in the drug development pipeline.

This guide will focus on five exemplary key intermediates, each instrumental in the synthesis of a globally recognized blockbuster drug:

-

Dehydrositagliptin: A crucial precursor for Sitagliptin (B1680988), a leading treatment for type 2 diabetes.

-

Dihydroartemisinic Aldehyde: A pivotal intermediate in the semi-synthesis of Artemisinin, a cornerstone of malaria treatment.

-

(-)-Shikimic Acid-derived Epoxide: A key chiral building block for the synthesis of the antiviral drug Oseltamivir.

-

Ethyl (R)-4-cyano-3-hydroxybutyrate: An essential chiral intermediate for the synthesis of Atorvastatin, a widely prescribed cholesterol-lowering medication.

-

(2'R)-N-Benzoyl-2'-deoxy-2'-fluoro-2'-methylcytidine-3',5'-dibenzoate: A vital intermediate in the synthesis of Sofosbuvir, a direct-acting antiviral for the treatment of Hepatitis C.

Quantitative Analysis of Key Intermediate Synthesis

The efficiency of a synthetic route is often measured by key performance indicators such as reaction yield, purity of the product, and enantiomeric excess for chiral molecules. The following tables summarize the quantitative data for the synthesis of the five selected key intermediates, providing a comparative overview of different synthetic strategies.

Table 1: Synthesis of Dehydrositagliptin

| Parameter | Value | Reference(s) |

| Yield | 82% (one-pot synthesis) | [5][6] |

| Purity | >99.6 wt% | [5][6] |

| Key Reaction Type | Condensation | [5] |

Table 2: Synthesis of Dihydroartemisinic Aldehyde

| Parameter | Value | Reference(s) |

| Starting Material | Artemisinic acid | [7] |

| Key Reaction Type | Reduction | [7] |

| Note | Dihydroartemisinic aldehyde is a key precursor for the semi-synthesis of Artemisinin. | [8] |

Table 3: Synthesis of (-)-Shikimic Acid-derived Epoxide for Oseltamivir

| Parameter | Value | Reference(s) |

| Starting Material | (-)-Shikimic acid | [9] |

| Overall Yield (multi-step) | 17-22% (for Oseltamivir) | [9] |

| Key Reaction Type | Epoxidation | [9] |

Table 4: Synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate

| Parameter | Value | Reference(s) |

| Yield | 85% | [10] |

| Purity | >99% | [10] |

| Enantiomeric Excess (ee) | >99.5% (enzymatic method) | [11] |

| Key Reaction Type | Enzymatic cyanidation | [10][11] |

Table 5: Synthesis of (2'R)-N-Benzoyl-2'-deoxy-2'-fluoro-2'-methylcytidine-3',5'-dibenzoate

| Parameter | Value | Reference(s) |

| Starting Material | Protected Ribose Derivative | [12] |

| Key Reaction Type | Glycosylation | [12] |

| Purity | High purity is essential for the subsequent steps in Sofosbuvir synthesis. | [13] |

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of the five key intermediates. These protocols are compiled from reputable scientific literature and patents and are intended to serve as a guide for laboratory-scale synthesis.

One-Pot Synthesis of Dehydrositagliptin

This protocol describes a highly efficient, one-pot synthesis of the key enamine intermediate for Sitagliptin.[5][6]

Materials:

-

2,4,5-Trifluorophenylacetic acid

-

Meldrum's acid

-

Pivaloyl chloride

-

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[6][9][14]triazolo[4,3-a]pyrazine hydrochloride

Procedure:

-

Meldrum's Adduct Formation: In a suitable reactor, a solution of 2,4,5-trifluorophenylacetic acid and Meldrum's acid in acetonitrile is treated with pivaloyl chloride and triethylamine. The reaction is stirred at a controlled temperature until completion.

-

Amidation: To the resulting mixture, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[6][9][14]triazolo[4,3-a]pyrazine hydrochloride and additional triethylamine are added. The reaction is heated to drive the amidation.

-

Enamine Formation: After the amidation is complete, ammonium acetate and methanol are added to the reactor. The mixture is heated to facilitate the enamine formation.

-

Isolation: Upon completion of the reaction, the mixture is cooled, and the product, dehydrositagliptin, is isolated by filtration, washed, and dried. This one-pot process directly yields the intermediate in high purity.[5][6]

Synthesis of Dihydroartemisinic Aldehyde from Artemisinic Acid

This protocol outlines the reduction of artemisinic acid to dihydroartemisinic aldehyde, a key step in the semi-synthesis of Artemisinin.[7]

Materials:

-

Artemisinic acid

-

Diisobutylaluminium hydride (DIBAL-H)

-

Methanol

-

Ethyl acetate

Procedure:

-

Dissolution: Artemisinic acid is dissolved in dry toluene in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: The solution is cooled to a low temperature (e.g., -78 °C), and a solution of DIBAL-H in toluene is added dropwise. The reaction is monitored by a suitable analytical technique (e.g., TLC or HPLC) to determine the endpoint.

-

Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of methanol at low temperature.

-

Work-up: The reaction mixture is allowed to warm to room temperature, and an aqueous solution of a mild acid (e.g., Rochelle's salt or dilute HCl) is added. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate).

-

Purification: The combined organic extracts are washed, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to afford pure dihydroartemisinic aldehyde.

Synthesis of (-)-Shikimic Acid-derived Epoxide for Oseltamivir

This protocol describes the multi-step synthesis of a key epoxide intermediate from (-)-shikimic acid, a crucial component in the industrial synthesis of Oseltamivir.[9]

Materials:

-

(-)-Shikimic acid

-

Thionyl chloride

-

p-Toluenesulfonic acid

-

Triethylamine

-

Methanesulfonyl chloride

-

Potassium bicarbonate

Procedure:

-

Esterification: (-)-Shikimic acid is esterified with ethanol in the presence of thionyl chloride.

-

Ketalization: The resulting ester is ketalized with 3-pentanone using p-toluenesulfonic acid as a catalyst to protect the 3,4-diol.

-

Mesylation: The hydroxyl group at the 5-position is mesylated using methanesulfonyl chloride and triethylamine.

-

Epoxidation: The mesylated intermediate is treated with a base, such as potassium bicarbonate, to induce the formation of the epoxide. The resulting epoxide is a key intermediate for the subsequent introduction of the amino groups required for the Oseltamivir structure.

Enzymatic Synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate

This protocol details a green and highly enantioselective enzymatic approach to synthesize a key chiral intermediate for Atorvastatin.[10][11]

Materials:

-

Ethyl 4-chloro-3-oxobutanoate

-

Recombinant ketoreductase (KRED)

-

Glucose

-

NADP-dependent glucose dehydrogenase (GDH)

-

Halohydrin dehalogenase (HHDH)

-

Sodium cyanide

-

Buffer solution (e.g., phosphate (B84403) buffer)

Procedure:

-

Biocatalytic Reduction: In a buffered aqueous solution, ethyl 4-chloro-3-oxobutanoate is reduced to (S)-ethyl 4-chloro-3-hydroxybutyrate using a ketoreductase. A cofactor regeneration system, consisting of glucose and glucose dehydrogenase, is employed to recycle the NADPH cofactor.

-

Enzymatic Cyanation: After the reduction is complete, a halohydrin dehalogenase is added to the reaction mixture. A solution of sodium cyanide is then added in a controlled manner to maintain the pH. The HHDH catalyzes the stereospecific replacement of the chloro group with a cyano group, yielding ethyl (R)-4-cyano-3-hydroxybutyrate.

-

Isolation and Purification: The product is extracted from the aqueous reaction mixture with an organic solvent. The organic extract is then washed, dried, and concentrated. The final product can be further purified if necessary. This enzymatic cascade provides high yield and excellent enantiomeric excess.[11]

Synthesis of (2'R)-N-Benzoyl-2'-deoxy-2'-fluoro-2'-methylcytidine-3',5'-dibenzoate

This protocol outlines the synthesis of a key nucleoside intermediate for Sofosbuvir, starting from a protected ribose derivative.[12]

Materials:

-

A suitably protected 2-deoxy-2-fluoro-2-methyl-D-ribonolactone

-

A silylated N-benzoylcytosine

-

A Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf)

-

Benzoyl chloride

-

Dichloromethane

Procedure:

-

Glycosylation: The protected ribonolactone is reacted with silylated N-benzoylcytosine in the presence of a Lewis acid catalyst in an anhydrous solvent like dichloromethane. This step forms the crucial N-glycosidic bond.

-

Benzoylation: The resulting nucleoside is then treated with benzoyl chloride in the presence of pyridine to protect the 3' and 5' hydroxyl groups.

-

Purification: The reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified by crystallization or column chromatography to yield the desired (2'R)-N-Benzoyl-2'-deoxy-2'-fluoro-2'-methylcytidine-3',5'-dibenzoate intermediate.

Biological Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of the final drug is crucial for rational drug design and development. The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways inhibited by the drugs synthesized from the key intermediates discussed.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. An Efficient Chemoenzymatic Synthesis of Dihydroartemisinic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 10. Synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate in high concentration using a novel halohydrin dehalogenase HHDH-PL from Parvibaculum lavamentivorans DS-1 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. innospk.com [innospk.com]

- 14. researchgate.net [researchgate.net]

5-Bromoisoquinoline: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoisoquinoline is a pivotal heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of complex molecules. Its unique electronic and steric properties make it an invaluable intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth review of this compound, encompassing its chemical and physical properties, detailed synthesis protocols, and significant applications, with a particular focus on its role in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a substituted aromatic compound with a bromine atom at the 5-position of the isoquinoline (B145761) ring.[1] This substitution significantly influences its reactivity and makes it a key precursor for further functionalization.[2]

| Property | Value | References |

| CAS Number | 34784-04-8 | [3][4][5][6] |

| Molecular Formula | C₉H₆BrN | [3][4][6] |

| Molecular Weight | 208.05 g/mol | [3][7] |

| Appearance | White to yellow-brown crystalline solid | [4][6] |

| Melting Point | 83-87 °C | [4][6][8] |

| Boiling Point | 312.3 °C at 760 mmHg | [4] |

| Density | 1.564 g/cm³ | [4][9] |

| Flash Point | 142.7 °C | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [4] |

| pKa | 4.39 ± 0.13 (Predicted) | [4] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the electrophilic bromination of isoquinoline. Careful control of reaction conditions, particularly temperature, is crucial to selectively obtain the 5-bromo isomer and avoid the formation of undesired side products like 8-bromoisoquinoline (B29762) and 5,8-dibromoisoquinoline.[10][11]

Experimental Protocol: Bromination of Isoquinoline

This protocol is adapted from a well-established procedure for the selective bromination of isoquinoline.[6][10][11]

Materials:

-

Isoquinoline

-

Concentrated Sulfuric Acid (96%)

-

N-Bromosuccinimide (NBS), recrystallized

-

Diethyl ether

-

1M Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Crushed ice

-

25% aqueous Ammonia (NH₃)

Equipment:

-

Three-necked, round-bottomed flask

-

Internal thermometer

-

Mechanical stirrer

-

Addition funnel with a nitrogen inlet

-

Dry ice-acetone bath

-

Glass filter funnel

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Reaction Setup: A 1-L, three-necked, round-bottomed flask is charged with 340 mL of concentrated sulfuric acid (96%) and cooled to 0°C in an ice-water bath.[10]

-

Addition of Isoquinoline: 40 mL (44.0 g, 330 mmol) of isoquinoline is slowly added from the addition funnel to the stirred acid, ensuring the internal temperature remains below 30°C.[10]

-

Cooling: The resulting solution is cooled to -25°C using a dry ice-acetone bath.[6][10]

-

Addition of NBS: 64.6 g (363 mmol) of recrystallized N-bromosuccinimide is added in portions to the vigorously stirred solution, maintaining the internal temperature between -26°C and -22°C.[10][11]

-

Reaction: The suspension is stirred for 2 hours at -22 ± 1°C and then for 3 hours at -18 ± 1°C.[6][10][11]

-

Quenching: The reaction mixture is poured onto 1.0 kg of crushed ice in a 5-L flask.[10]

-

Neutralization: The pH of the mixture is adjusted to 9.0 by the slow addition of 25% aqueous ammonia, while keeping the internal temperature below 25°C.[10]

-

Extraction: The resulting alkaline suspension is extracted three times with diethyl ether (800 mL, then 2 x 200 mL).[10]

-

Washing: The combined organic phases are washed with 200 mL of 1M NaOH and 200 mL of water.[10]

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield a light brown solid.[10]

-

Purification: The crude product is purified by fractional distillation under reduced pressure (bp 145-149°C at 14 mmHg) to afford 34-36 g (47-49% yield) of this compound as a white solid.[10]

Synthesis Workflow Diagram

Caption: Synthetic workflow for the preparation of this compound.

Applications of this compound

This compound is a key starting material in a variety of chemical transformations, primarily driven by the reactivity of the bromine substituent.[4][12] It is extensively used in palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds.[2][12]

Medicinal Chemistry and Drug Development

The isoquinoline scaffold is a common motif in many biologically active compounds and natural products, including morphine and berberine.[13][14][15] this compound serves as a crucial building block for the synthesis of novel pharmaceutical agents, particularly in the fields of oncology and neurology.[1] Its structure allows for modifications that can enhance biological activity.[1]

| Application Area | Description | References |

| Antitumor Agents | Serves as a key intermediate in the synthesis of compounds with potential antitumor properties.[9] | [9] |

| AMPA Receptor Antagonists | Used in the synthesis of competitive AMPA receptor antagonists, which are investigated for neurological disorders.[9] | [9] |

| Antimicrobial Agents | The isoquinoline core, which can be derived from this compound, is present in novel antimicrobial compounds active against multidrug-resistant bacteria.[16] | [16] |

| Enzyme Inhibitors | The versatile reactivity of this compound allows for the synthesis of molecules designed to interact with specific enzyme active sites. |

Materials Science

The unique photophysical properties of the isoquinoline ring system make this compound a valuable precursor in materials science.[1]

| Application Area | Description | References |

| Organic Semiconductors | Used in the development of advanced materials with semiconducting properties. | [1] |

| Fluorescent Dyes | Employed in the synthesis of fluorescent materials for imaging technologies and sensors. | [1] |

| Organic Light-Emitting Devices (OLEDs) | The isoquinoline moiety can be incorporated into molecules designed for use in OLEDs. | [1] |

Key Chemical Transformations

This compound readily participates in several important chemical reactions, enabling the synthesis of a diverse range of derivatives.

Caption: Key cross-coupling reactions involving this compound.

Biological Activity and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, the isoquinoline alkaloids as a class exhibit a broad spectrum of biological activities.[14][15] These activities are often attributed to their ability to interact with various biological targets. For instance, certain isoquinoline derivatives have been shown to inhibit enzymes like acetylcholinesterase or act as antagonists at neurotransmitter receptors.[14][15]

The antiviral potential of isoquinoline alkaloids has also been a subject of investigation.[17] Some studies suggest that these compounds may interfere with viral replication by modulating host cell signaling pathways, such as the NF-κB and MAPK/ERK pathways.[17]

Caption: Potential mechanism of antiviral action for some isoquinoline alkaloids.

Conclusion

This compound is a high-value chemical intermediate with significant utility in both academic research and industrial applications. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the construction of complex molecular architectures. The continued exploration of new synthetic methodologies and the application of this compound in the synthesis of novel bioactive compounds and functional materials will undoubtedly lead to further advancements in medicinal chemistry and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound [stenutz.eu]

- 6. This compound CAS#: 34784-04-8 [m.chemicalbook.com]

- 7. This compound | C9H6BrN | CID 736487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS#:34784-04-8 | Chemsrc [chemsrc.com]

- 9. Page loading... [guidechem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. 5-ブロモイソキノリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Role of N-Bromosuccinimide in the Regioselective Bromination of Isoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the use of N-bromosuccinimide (NBS) in the bromination of isoquinoline (B145761), a critical reaction in the synthesis of various pharmaceutical intermediates. Particular focus is placed on achieving high regioselectivity, detailing experimental protocols, and providing insights into the reaction mechanism and troubleshooting strategies.

Introduction

Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The functionalization of the isoquinoline ring system, particularly through halogenation, provides versatile handles for further molecular elaboration via cross-coupling reactions and other transformations. N-bromosuccinimide (NBS) has emerged as a key reagent for the bromination of isoquinoline, offering a more convenient and often more selective alternative to liquid bromine.[1][2] This guide elucidates the critical role of NBS in this transformation, with a focus on the factors governing the regioselective synthesis of 5-bromoisoquinoline.

The Electrophilic Bromination of Isoquinoline with NBS

The bromination of isoquinoline with NBS proceeds via an electrophilic aromatic substitution mechanism.[3][4] Due to the electron-withdrawing nature of the nitrogen atom, the pyridine (B92270) ring of isoquinoline is deactivated towards electrophilic attack. Consequently, substitution occurs preferentially on the more electron-rich benzene (B151609) ring (the carbocycle).[4][5] The positions most favorable for electrophilic attack are C5 and C8, owing to the greater stability of the resulting cationic intermediates.[4]

The Crucial Role of Strong Acids

For deactivated aromatic systems like isoquinoline, NBS alone is often not reactive enough to effect bromination under mild conditions.[3] The presence of a strong acid, most commonly concentrated sulfuric acid (H₂SO₄), is essential for the reaction to proceed efficiently and with high regioselectivity.[6][7] The strong acid is believed to activate the NBS, making the bromine atom more electrophilic and thus a more potent brominating agent.[3][8] This activation facilitates the attack by the electron-rich benzene ring of the protonated isoquinoline.

The acidity of the medium has a direct impact on both the reaction rate and the regioselectivity, with stronger acids generally favoring the formation of the 5-bromo isomer over the 8-bromo isomer.[6]

Quantitative Data on Isoquinoline Bromination

The yield and regioselectivity of isoquinoline bromination are highly dependent on the reaction conditions. The following table summarizes key quantitative data from the literature for the synthesis of brominated isoquinolines using NBS.

| Product | Brominating Agent | Acid/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |

| This compound | NBS | conc. H₂SO₄ | -20 to -9 | Not specified | 47-49 | [6] |

| 5-Bromo-8-nitroisoquinoline (B189721) (one-pot) | NBS, then KNO₃ | conc. H₂SO₄ | -26 to -18 | 5 hours (bromination) | 47-51 | [9] |

| This compound | Br₂ | AlCl₃ (melt) | 75 | Not specified | 43-46 | [6] |

| This compound | Br₂ (gas) | AlCl₃ | Not specified | Not specified | 42 | [6] |

Note: The one-pot synthesis of 5-bromo-8-nitroisoquinoline involves the initial formation of this compound, followed by in-situ nitration. The yield is reported for the final product.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its subsequent conversion to 5-bromo-8-nitroisoquinoline.

Synthesis of this compound

This protocol is adapted from a patented procedure.[6]

Materials:

-

Isoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

N-Bromosuccinimide (NBS), recrystallized

-

Crushed Ice

-

25% Ammonium Hydroxide (NH₄OH) solution

-

Diethyl ether

-

1M Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, add concentrated sulfuric acid and cool to 0°C.

-

Slowly add isoquinoline while maintaining the internal temperature below 30°C.

-

Cool the resulting solution to -25°C using a dry ice/acetone bath.

-

Add recrystallized N-bromosuccinimide (NBS) portion-wise, ensuring the internal temperature is maintained between -26°C and -22°C.

-

Stir the suspension for 2 hours at -22°C, followed by 3 hours at -18°C.

-

Pour the reaction mixture onto crushed ice.

-

Adjust the pH of the mixture to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with 1M NaOH and water, then dry over anhydrous MgSO₄.

-

Concentrate the solution and purify the product by fractional distillation under reduced pressure to yield this compound as a white solid (yield: 47-49%).

One-Pot Synthesis of 5-Bromo-8-nitroisoquinoline

This protocol is a widely used and scalable procedure.[9]

Materials:

-

Isoquinoline

-

Concentrated Sulfuric Acid (96%)

-

N-Bromosuccinimide (NBS), recrystallized

-

Potassium Nitrate (B79036) (KNO₃)

-

Crushed Ice

-

Aqueous Ammonia

Procedure:

-

Reaction Setup: In a suitable reaction vessel, add concentrated sulfuric acid (96%). Cool the acid in an ice-water bath. Slowly add isoquinoline while maintaining the internal temperature below 30°C. Ensure the isoquinoline is completely dissolved.

-

Bromination: Cool the solution to -25°C in a dry ice-acetone bath. Add recrystallized N-bromosuccinimide (NBS) in portions, ensuring the internal temperature is maintained between -22°C and -26°C with vigorous stirring. Stir the suspension for 2 hours at -22 ± 1°C, and then for 3 hours at -18 ± 1°C.[9]

-

Nitration: To the reaction mixture, add potassium nitrate in portions, keeping the temperature below -15°C. Stir the mixture for an additional period as specified in the detailed procedure.

-

Workup: Pour the reaction mixture onto crushed ice. Neutralize the mixture by the slow addition of aqueous ammonia, keeping the temperature below 30°C.

-

Isolation and Purification: Isolate the precipitated crude product by filtration, wash with water, and air-dry. The product can be further purified by recrystallization to yield 5-bromo-8-nitroisoquinoline (expected yield: 47-51%).[9]

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate the reaction mechanism, factors influencing regioselectivity, and a troubleshooting workflow for the bromination of isoquinoline with NBS.

References

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 4. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 5. imperial.ac.uk [imperial.ac.uk]

- 6. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

Structural Characterization of 5-Bromoisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoisoquinoline is a heterocyclic aromatic compound with the chemical formula C₉H₆BrN.[1][2][3] It serves as a crucial synthetic intermediate in the development of various pharmaceutical compounds and other functional organic materials.[2] A thorough understanding of its structural features is paramount for its effective utilization in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the structural characterization of this compound, consolidating available spectroscopic data, and outlining detailed experimental protocols for its analysis.

Physicochemical Properties

This compound presents as a white to yellow-brown crystalline solid.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₆BrN | [1][2][3] |

| Molecular Weight | 208.05 g/mol | [1][2] |

| Melting Point | 83-87 °C | |

| Exact Mass | 206.96836 Da | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. The chemical shifts and coupling constants provide detailed information about the electronic environment and connectivity of the hydrogen and carbon atoms.

¹H NMR (500 MHz, DMSO-d₆) [4]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 9.37 | s | - | H-1 |

| 8.66 | d | 5.9 | H-3 |

| 8.19 | d | 8.2 | H-7 |

| 8.15 | d | 7.5 | H-4 |

| 7.91 | d | 6.0 | H-8 |

| 7.62 | t | 7.8 | H-6 |

¹³C NMR (DMSO-d₆) [4]

| Chemical Shift (δ, ppm) | Assignment |

| 152.9 | C-1 |

| 144.6 | C-3 |

| 134.3 | C-8a |

| 133.9 | C-4a |

| 129.3 | C-7 |

| 128.4 | C-4 |

| 127.9 | C-6 |

| 120.3 | C-8 |

| 118.5 | C-5 |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups and vibrational modes within the this compound molecule. The characteristic absorption bands are indicative of its aromatic and heterocyclic nature.

FT-IR (CHCl₃) [4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3053 | - | Aromatic C-H Stretch |

| 1600-1585 | - | Aromatic C=C Stretch |

| 1582 | - | C=N Stretch |

| 1509 | - | Aromatic C=C Stretch |

| 1484 | - | Aromatic C=C Stretch |

| 1352 | - | C-H In-plane Bend |

| 1263 | - | C-H In-plane Bend |

| 1222 | - | C-H In-plane Bend |

| 1112 | - | C-H In-plane Bend |

| 1000 | - | C-Br Stretch |

Note: Specific peak intensities were not detailed in the source material. Aromatic hydrocarbons typically show absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions due to carbon-carbon stretching vibrations in the aromatic ring.[5]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the bromination of isoquinoline (B145761) using N-bromosuccinimide (NBS) in concentrated sulfuric acid.[4][6]

Procedure: [4]

-

A solution of isoquinoline in concentrated sulfuric acid is prepared and cooled to -25 °C.

-

N-bromosuccinimide (NBS) is added portion-wise while maintaining the temperature between -26 °C and -18 °C.

-

The reaction mixture is stirred for several hours at this low temperature.

-

The reaction is quenched by pouring it onto crushed ice, followed by neutralization with aqueous ammonia.

-

The crude product is extracted with an organic solvent, such as diethyl ether.

-

The combined organic layers are washed, dried, and concentrated.

-

Purification is achieved through fractional distillation under reduced pressure to yield this compound as a white solid.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard 1D proton acquisition.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Standard 1D carbon acquisition with proton decoupling.

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Processing: Similar to ¹H NMR.

FT-IR Spectroscopy

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.[7]

Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

Mass Spectrometry

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.

-